2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine
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Overview
Description
2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine is an aromatic amine compound characterized by the presence of chloro, methyl, nitro, and trifluoromethyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine typically involves multiple steps:
Chlorination: The chloro group can be introduced via chlorination reactions using chlorine gas or other chlorinating agents.
Trifluoromethylation: The trifluoromethyl group is often introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Major Products
Scientific Research Applications
2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H6ClF3N2O2 |
---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-3-2-4(14(15)16)5(8(10,11)12)6(9)7(3)13/h2H,13H2,1H3 |
InChI Key |
TXJUFORRDWBOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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